4-(4-Piperidyl)-1-butanol Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperidone derivatives has been a subject of considerable interest1. For example, an oxidative C-H functionalization strategy was utilized for the synthesis of certain compounds2.Molecular Structure Analysis
The molecular structure of each analog and unique arrangement of H-bonds and dispersion interactions significantly change crystal packing and is subsequently reflected in the THz spectrum3.
Chemical Reactions Analysis
The study of THz spectra of a series of stereoisomers shows that small changes in molecular structure result in distinct crystal packing and significantly alters THz spectra as well3.
Scientific Research Applications
Solid-State Characterization and Crystal Structure
The compound 4-(4-Piperidyl)-1-butanol hydrochloride has been studied for its solid-state characteristics and crystal structure. For instance, Schmidt et al. (2005) conducted a solid-state characterization of local anaesthetic drugs closely related to 4-(4-Piperidyl)-1-butanol hydrochloride. They utilized thermal analysis, vibrational spectroscopic methods, powder X-ray diffractometry, solid-state-/solution-NMR, and water-vapor sorption analysis to describe the formation and thermodynamic stability of different solid phases of these compounds (Schmidt, 2005). Additionally, Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, a compound structurally similar to 4-(4-Piperidyl)-1-butanol hydrochloride, by single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, providing insight into its molecular structure (Szafran, 2007).
Synthesis and Reaction Studies
There have been several studies focusing on the synthesis and reactions involving compounds related to 4-(4-Piperidyl)-1-butanol hydrochloride. For example, Haneen et al. (2019) explored the synthesis and reactions of 4H-3,1-benzoxazin-4-one derivatives bearing pyrazolyl moiety as antimicrobial and antioxidant agents, providing insights into the behavior of nucleophilic reagents on the ring system (Haneen, 2019). Guan-you (2010) studied the synthesis of 4-Chloropiperidine Hydrochloride, involving a series of chemical reactions starting from piperidin-4-one hydrochloride, showcasing the synthetic routes and yields of the reactions (Guan-you, 2010).
Safety And Hazards
Future Directions
The future directions in the field of piperidone research could involve the development of new synthetic methods, the discovery of novel applications, and a deeper understanding of the structure-activity relationships of these compounds1.
Please note that this information is based on the available resources and may not fully cover “4-(4-Piperidyl)-1-butanol Hydrochloride”. For more detailed and specific information, please consult with a professional chemist or a trusted source.
properties
IUPAC Name |
4-piperidin-4-ylbutan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h9-11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKFZHMCAPEJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382794 | |
Record name | 4-(Piperidin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Piperidyl)-1-butanol Hydrochloride | |
CAS RN |
199475-41-7 | |
Record name | 4-(Piperidin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Piperidyl)-1-butanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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